(R,cis)-7-MethylAtracuriumDibesylate is a synthetic neuromuscular blocking agent derived from atracurium, primarily utilized in clinical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. This compound is characterized by its enhanced potency and extended duration of action compared to atracurium, making it a valuable alternative in anesthesia practices. The compound's unique formulation allows for more controlled muscle relaxation, reducing the risk of complications associated with neuromuscular blockade.
This compound belongs to the class of neuromuscular blockers, specifically categorized as a non-depolarizing agent. Its structure consists of a tetrahydroisoquinoline core, which is pivotal for its pharmacological activity. The chemical formula for (R,cis)-7-MethylAtracuriumDibesylate is C54H74N2O12, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological effects .
The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves several critical steps:
The synthesis typically employs organic solvents and catalysts under controlled temperature and pressure to achieve optimal yields and desired stereochemistry .
In an industrial setting, the synthesis process is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. Quality control measures are strictly implemented throughout production to maintain consistency in the final product .
The molecular structure of (R,cis)-7-MethylAtracuriumDibesylate features a complex arrangement that includes a tetrahydroisoquinoline ring system with various functional groups contributing to its pharmacological properties. The stereochemistry of the compound is critical for its activity, as it influences how well it interacts with biological targets.
Key structural data includes:
(R,cis)-7-MethylAtracuriumDibesylate can undergo various chemical reactions:
Reagents commonly used in these reactions include:
Reactions are typically conducted under controlled conditions (temperature, inert atmosphere) to ensure desired outcomes .
(R,cis)-7-MethylAtracuriumDibesylate acts primarily by blocking nicotinic acetylcholine receptors at the neuromuscular junction. As a non-depolarizing neuromuscular blocker, it inhibits acetylcholine from binding to these receptors, thereby preventing muscle contraction. This mechanism leads to effective muscle relaxation necessary for surgical procedures.
The compound is metabolized through Hofmann elimination and ester hydrolysis, processes that contribute to its intermediate duration of action. This metabolic pathway allows for predictable recovery from neuromuscular blockade once administration ceases .
Relevant analyses indicate that (R,cis)-7-MethylAtracuriumDibesylate exhibits favorable properties for use in clinical applications due to its stability and solubility characteristics .
(R,cis)-7-MethylAtracuriumDibesylate has significant applications across various scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: